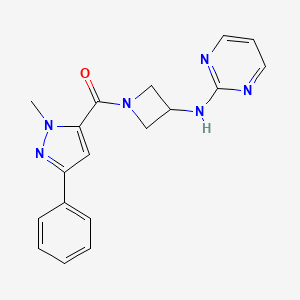
(1-methyl-3-phenyl-1H-pyrazol-5-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1-methyl-3-phenyl-1H-pyrazol-5-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H18N6O and its molecular weight is 334.383. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (1-methyl-3-phenyl-1H-pyrazol-5-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone (CAS Number: 2034302-79-7) is a heterocyclic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is C18H18N6O with a molecular weight of 334.4 g/mol. The structure features a pyrazole ring linked to a pyrimidine derivative, which is known to influence its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H18N6O |
| Molecular Weight | 334.4 g/mol |
| CAS Number | 2034302-79-7 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including those similar to our compound. For instance, derivatives containing pyrazole rings have shown significant activity against various bacterial strains:
- Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis
- Gram-negative bacteria : Escherichia coli, Proteus mirabilis
In a comparative study, compounds derived from pyrazole exhibited zones of inhibition ranging from moderate to high against these pathogens, suggesting that the structural features of pyrazole derivatives enhance their antimicrobial efficacy .
Antifungal Activity
The antifungal properties of similar compounds have also been documented. Studies indicate that pyrazole-based compounds can inhibit the growth of phytopathogenic fungi such as Gibberella zeae and Fusarium oxysporum. For example, certain derivatives showed over 50% inhibition at concentrations of 100 µg/mL, outperforming established fungicides .
Anti-inflammatory and Anticancer Properties
Pyrazole derivatives are recognized for their anti-inflammatory effects. Research indicates that they can act as apoptosis inducers in cancer cells, potentially providing therapeutic avenues for treating malignancies. The mechanism often involves the modulation of signaling pathways related to inflammation and cell death .
Case Studies and Research Findings
- Study on Antimicrobial Efficacy :
- Antifungal Screening :
- Anti-inflammatory Mechanisms :
Properties
IUPAC Name |
(2-methyl-5-phenylpyrazol-3-yl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O/c1-23-16(10-15(22-23)13-6-3-2-4-7-13)17(25)24-11-14(12-24)21-18-19-8-5-9-20-18/h2-10,14H,11-12H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUPHUMVRDQQPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CC(C3)NC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














